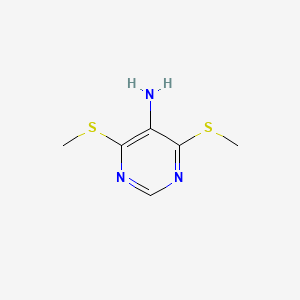
4-Hydroxyvalerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyvalerophenone, also known as 4-Pentanoylphenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of valerophenone, featuring a hydroxyl group at the para position of the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyvalerophenone is typically synthesized through the Friedel-Crafts acylation of phenol with valeryl chloride. The reaction is catalyzed by trifluoromethanesulfonic acid (TfOH) and carried out at temperatures ranging from 0°C to 20°C. The general procedure involves dissolving phenol and valeryl chloride in TfOH, warming the mixture to room temperature, and then pouring it into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying over magnesium sulfate and purification via silica column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent reaction conditions and high yields. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid, 4-Hydroxyacetophenone.
Reduction: 4-Hydroxyvalerophenol.
Substitution: Various substituted phenols and ketones.
Applications De Recherche Scientifique
4-Hydroxyvalerophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic enzymes.
Industry: This compound is used in the production of liquid crystals and other advanced materials
Mécanisme D'action
4-Hydroxyvalerophenone acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. The compound binds to the active site of the enzyme, preventing the conversion of androgens and estrogens. This inhibition can affect various physiological processes, including hormone regulation and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a valeroyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of a valeroyl group.
4-Hydroxybenzaldehyde: Features an aldehyde group instead of a valeroyl group.
Uniqueness
4-Hydroxyvalerophenone is unique due to its valeroyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
Propriétés
Numéro CAS |
27927-59-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
BFPGHQLMXCDMGY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)

![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)


![Benzoic acid, 4-[[[[4-(ethoxycarbonyl)phenyl]amino]methylene]amino]-, ethyl ester](/img/structure/B8808027.png)




